molecular formula C8H8N2O3 B2671786 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid CAS No. 503562-63-8

2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Cat. No.: B2671786
CAS No.: 503562-63-8
M. Wt: 180.163
InChI Key: JFRJFGDUOKKSSI-UHFFFAOYSA-N
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Description

2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a pyridine ring, a common pharmacophore in drug discovery, linked to an oxoacetic acid group via an amide bond. This structure makes it a valuable synthon for constructing more complex molecules, such as thieno[2,3-d]pyrimidine derivatives, which are promising scaffolds in the search for new antimicrobial agents . Research into structurally related compounds has demonstrated significant potential in antimicrobial applications. Heterocyclic hybrids incorporating similar fragments have shown moderate to strong inhibitory activity against a range of bacterial strains, including Staphylococcus aureus , Escherichia coli , Bacillus subtilis , and Pseudomonas aeruginosa . In some cases, the minimum inhibitory concentration (MIC) of these analogs against pathogens like P. aeruginosa has been found to be lower than that of the standard drug streptomycin, highlighting their potential as leads for novel antibiotics . The mechanism of action for this class of compounds may involve interactions with bacterial enzymes. Docking studies on similar structures have explored their affinity for targets like tRNA-(Guanine37-N1)-methyltransferase (TrmD), an enzyme in P. aeruginosa , suggesting a potential mechanism though further investigation is required . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJFGDUOKKSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(6-methylpyridin-2-yl)oxamic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-methylpyridin-2-yl)oxamic acid is a derivative of oxamic acid featuring a 6-methylpyridine substituent on the amide nitrogen. While not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, expected characterization data, and a discussion of its potential applications, with a focus on its role as a potential enzyme inhibitor.

The core structure, oxamic acid, is a known inhibitor of lactate dehydrogenase (LDH), an enzyme of considerable interest in oncology and metabolic diseases.[1][2][3] The incorporation of the 6-methylpyridine moiety can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and may confer specificity for different enzyme isoforms or introduce new biological activities. Pyridine derivatives are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[4][5]

This technical guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of N-(6-methylpyridin-2-yl)oxamic acid and its analogues.

Chemical Identity: IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid .

Common synonyms include:

  • N-(6-methylpyridin-2-yl)oxamic acid

  • N-(6-methyl-2-pyridyl)oxamic acid

  • 2-((6-methyl-2-pyridinyl)amino)-2-oxoacetic acid

For clarity and consistency, the IUPAC name will be used throughout this guide. A closely related, non-methylated analogue is N-(2-Pyridinyl)oxamic acid (CAS 13120-39-3).[6][7]

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Expected to be a solidBased on similar oxamic acid derivatives.
Melting Point >190 °C (with decomposition)N-(2-Pyridyl)oxamic acid has a melting point of 196-198 °C.[8]
Solubility Slightly soluble in DMSO and methanol; likely soluble in aqueous base.Based on N-(2-Pyridyl)oxamic acid.[8]
pKa ~2-3 (carboxylic acid), ~3-4 (pyridinium ion)Estimated based on the respective functional groups.

Synthesis of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid

A robust and reliable method for the synthesis of N-substituted oxamic acids involves the reaction of a primary amine with an oxalyl chloride derivative or a dialkyl oxalate.[9][10] Given the commercial availability of 2-amino-6-methylpyridine, two primary synthetic routes are proposed.

Method 1: Reaction with Ethyl Oxalyl Chloride

This method offers a direct and often high-yielding route to the desired oxamic acid. The reaction proceeds via nucleophilic acyl substitution.

Materials:

  • 2-Amino-6-methylpyridine (CAS: 1824-81-3)

  • Ethyl oxalyl chloride (CAS: 4755-77-5)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or hexanes for precipitation/crystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Ethyl Oxalyl Chloride: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation of Intermediate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Isolation of Final Product: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid. The product can be further purified by recrystallization.

Diagram of Synthetic Workflow (Method 1)

synthesis_workflow_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_product Final Product A 2-Amino-6-methylpyridine D Mix & React at 0°C to RT A->D B Ethyl Oxalyl Chloride B->D C Triethylamine in DCM C->D E Quench with HCl, Wash & Dry D->E Intermediate Ester F Hydrolyze with LiOH E->F G 2-((6-methylpyridin-2-yl)amino) -2-oxoacetic acid F->G Acidification & Isolation

Caption: Synthetic workflow for Method 1.

Method 2: Reaction with Diethyl Oxalate followed by Hydrolysis

This two-step procedure is an alternative that avoids the use of the more reactive and moisture-sensitive ethyl oxalyl chloride.

Materials:

  • 2-Amino-6-methylpyridine (CAS: 1824-81-3)

  • Diethyl oxalate (CAS: 95-92-1)

  • Ethanol or another suitable high-boiling solvent

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and a large excess of diethyl oxalate (5-10 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The excess diethyl oxalate also serves as the solvent. Monitor the formation of the intermediate ethyl ester by TLC.

  • Isolation of Intermediate Ester: After cooling, remove the excess diethyl oxalate under reduced pressure (distillation). The crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of NaOH or KOH (1.5-2.0 eq). Heat the mixture to reflux for 1-2 hours or until the hydrolysis is complete.

  • Isolation of Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Diagram of Synthetic Workflow (Method 2)

synthesis_workflow_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_product Final Product A 2-Amino-6-methylpyridine C Reflux A->C B Diethyl Oxalate (excess) B->C D Remove Excess Reagent C->D Intermediate Ester E Hydrolyze with NaOH D->E F 2-((6-methylpyridin-2-yl)amino) -2-oxoacetic acid E->F Acidification & Isolation

Caption: Synthetic workflow for Method 2.

Characterization of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group, the aromatic protons of the pyridine ring, the amide proton, and the carboxylic acid proton.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.4-2.6singlet (s)3H
Pyridine-H (aromatic)~6.8-8.2multiplet (m)3H
N-H (amide)~9.0-11.0broad singlet (br s)1H
COOH~12.0-14.0broad singlet (br s)1H

Note: Chemical shifts are solvent-dependent. The amide and carboxylic acid protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
CH₃~20-25
Pyridine-C (aromatic)~110-160
C=O (amide)~158-162
C=O (carboxylic acid)~160-165
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (carboxylic acid)3300-2500 (broad)
N-H (amide)3300-3100
C=O (amide and carboxylic acid)1750-1650 (strong, likely two distinct or overlapping bands)
C=N, C=C (aromatic)1600-1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 181.06

  • Expected [M-H]⁻: 179.05

Potential Applications in Drug Development

Inhibition of Lactate Dehydrogenase (LDH)

Oxamic acid and its derivatives are well-established competitive inhibitors of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate.[1][2] Elevated LDH activity is a hallmark of many cancers, where it plays a crucial role in the Warburg effect, allowing for rapid ATP production through glycolysis even in the presence of oxygen.[3] By inhibiting LDH, oxamate analogues can disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[1]

2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, as an oxamic acid derivative, is a prime candidate for LDH inhibition. The 6-methylpyridine moiety can potentially enhance binding to the active site of LDH or improve pharmacokinetic properties compared to the parent oxamic acid.

Diagram of Lactate Dehydrogenase Inhibition

LDH_Inhibition cluster_glycolysis Glycolysis cluster_ldh LDH-A Catalysis cluster_inhibitor Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase A (LDH-A) Pyruvate->LDH NADH Lactate Lactate LDH->Lactate NAD+ Inhibitor 2-((6-methylpyridin-2-yl)amino) -2-oxoacetic acid Inhibitor->LDH Competitive Inhibition

Caption: Proposed mechanism of LDH-A inhibition.

Other Potential Biological Activities

Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The incorporation of a pyridine ring into the oxamic acid scaffold could lead to novel compounds with a dual mechanism of action or entirely new therapeutic applications. Further screening of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid in various biological assays is warranted to explore its full therapeutic potential.

Conclusion

This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)oxamic acid, including its IUPAC nomenclature, predicted physicochemical properties, detailed synthetic protocols, and expected characterization data. The potential of this compound as a lactate dehydrogenase inhibitor for applications in oncology and other metabolic diseases has been highlighted. The synthetic routes and characterization data presented herein provide a solid foundation for researchers to synthesize and further investigate the biological activities of this promising molecule and its analogues.

References

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. 2023 Mar 10.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Synthesis - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions.
  • Oxamic acid (Oxamidic acid) | LDH-A Inhibitor. MedchemExpress.com.
  • Lactate Dehydrogenase | Inhibitors | MedChemExpress. MedChemExpress.
  • Synthesis of 2-amino-6-methylpyridine - PrepChem.com. PrepChem.com.
  • QSAR studies on enzyme inhibitors. Scilit.
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. 2025 May 20.
  • Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. PMC. 2022 Oct 13.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. 2014 Dec 15.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • LACTATE DEHYDROGENASE INHIBITION WITH OXAM
  • Reaction of amines with diethyl oxalate (Hofmann amine separ
  • Can I protect acid of amino acid by oxallyl Chloride? if yes, How?.
  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • N-(2-Pyridinyl)oxamic Acid | CAS Number 13120-39-3. Klivon.
  • N-(2-Pyridyl)oxamic Acid | CAS 13120-39-3 | SCBT. Santa Cruz Biotechnology.
  • Oxamic acid(471-47-6) 1H NMR spectrum. ChemicalBook.
  • N-(2-Pyridyl)oxamic Acid. LookChem.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. 2023 Feb 13.
  • US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. 2020 Nov 15.
  • Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes | Request PDF.
  • Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. PubMed. 2006 Aug 15.
  • Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S. Arabian Journal of Chemistry. 2024 Apr 20.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents..

Sources

Difference between pyridyl oxamic acid and pyridyl glycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Electronic Architecture, Synthetic Pathways, and Target Engagement

Executive Summary

In the design of bioactive heterocycles, the distinction between Pyridyl Oxamic Acid (POA) and Pyridyl Glycine (PG) derivatives represents a fundamental divergence in chemotype strategy. While both share a pyridine core and a carboxylate tail, they function as distinct pharmacophores.

POA derivatives are primarily electrophilic metal-chelating warheads , utilized extensively to inhibit Fe(II)/2-oxoglutarate-dependent dioxygenases (e.g., JmjC histone demethylases). In contrast, PG derivatives function as zwitterionic scaffolds or glutamate isosteres , serving as peptidomimetics or modulators of excitatory neurotransmission (NMDA/AMPA receptors).

This guide dissects the causal structure-activity relationships (SAR) that dictate why a medicinal chemist chooses one over the other.

Part 1: Structural & Electronic Architecture

The core difference lies in the linker connecting the pyridine ring to the carboxylate moiety: an oxalyl amide (POA) versus a methylene amine (PG). This single modification alters the pKa, planarity, and metal-binding capability.

Electronic Divergence
FeaturePyridyl Oxamic Acid (POA)Pyridyl Glycine (PG)
Linker Structure


Hybridization

(Planar Amide)

(Flexible Methylene)
Acidity (pKa) Acidic carboxyl (~2.0); Non-basic NZwitterionic; Basic amine (~5-6), Acidic carboxyl
H-Bonding Strong Donor (NH) & Acceptor (CO)Donor (NH/NH2+) & Acceptor (COO-)
Metal Chelation Bidentate (

-chelator)
Weak/Tridentate (depends on substitution)
Permeability Moderate (Polar Surface Area high)Low (Zwitterionic at pH 7.4)
The "Facial Triad" Mimicry

POA derivatives are designed to mimic 2-oxoglutarate (2-OG) , the co-substrate for JmjC demethylases. The oxamic acid moiety provides a bidentate ligand that chelates the active site Fe(II) in a specific geometry, displacing the co-factor and locking the enzyme.

PG derivatives, lacking the planar carbonyl adjacent to the amine, fail to stabilize this specific Fe(II) geometry effectively. Instead, they mimic the glutamate neurotransmitter, interacting with arginine-rich pockets in GPCRs or ion channels.

Part 2: Mechanism of Action & Target Engagement

Pathway Visualization: JmjC Inhibition (POA) vs. Receptor Binding (PG)

The following diagram illustrates the divergent biological pathways. POA locks the epigenetic "eraser" enzymes, while PG modulates synaptic transmission.

G cluster_0 Pyridyl Oxamic Acid (POA) cluster_1 Pyridyl Glycine (PG) POA_Ligand N-(2-Pyridyl) Oxamic Acid Target_KDM Target: JmjC KDM (Histone Demethylase) POA_Ligand->Target_KDM Competing with 2-OG Mech_Chelation Mechanism: Bidentate Fe(II) Chelation Target_KDM->Mech_Chelation Active Site Entry Outcome_Epigenetic Outcome: Chromatin Hypermethylation (Gene Silencing/Activation) Mech_Chelation->Outcome_Epigenetic Inhibition PG_Ligand N-(2-Pyridyl) Glycine Target_GluR Target: NMDA/AMPA (Glutamate Receptors) PG_Ligand->Target_GluR Mimicking Glutamate Mech_Binding Mechanism: Ligand Binding Domain (LBD) Arg/Thr Interaction Target_GluR->Mech_Binding Conformational Change Outcome_Neuro Outcome: Modulation of Synaptic Transmission Mech_Binding->Outcome_Neuro Agonism/Antagonism

Caption: Divergent pharmacological pathways. POA targets metalloenzymes via chelation; PG targets receptors via electrostatic recognition.

Part 3: Synthetic Methodologies

As a scientist, selecting the correct synthetic route is critical to avoid side reactions (e.g., over-alkylation in PG synthesis or bis-oxamide formation in POA synthesis).

Synthesis of Pyridyl Oxamic Acid (Acylation)

The synthesis relies on Nucleophilic Acyl Substitution .

  • Reagents: 2-Aminopyridine + Diethyl Oxalate (or Ethyl Oxalyl Chloride).

  • Critical Control: Temperature must be kept low (

    
    C to RT) to favor the mono-amide over the thermodynamically stable bis-amide (oxanilide).
    
Synthesis of Pyridyl Glycine (Reductive Amination/Alkylation)

The synthesis relies on C-N Bond Formation .

  • Route A (Alkylation): 2-Aminopyridine + Ethyl Bromoacetate + Base (

    
    ).
    
    • Risk: Poly-alkylation (formation of quaternary ammonium salts).

  • Route B (Reductive Amination): 2-Aminopyridine + Glyoxylic Acid + Reducing Agent (

    
    ).
    
    • Benefit: Selectivity for mono-alkylation.

Synthetic Workflow Diagram

Synthesis Start Starting Material: 2-Aminopyridine Step1_POA Reaction A: + Ethyl Oxalyl Chloride Base: Et3N, DCM, 0°C Start->Step1_POA Acylation Step1_PG Reaction B: + Glyoxylic Acid Reductant: NaBH3CN Start->Step1_PG Reductive Amination Inter_POA Intermediate: Ethyl 2-(pyridin-2-ylamino) -2-oxoacetate Step1_POA->Inter_POA Final_POA Hydrolysis: LiOH, THF/H2O -> Pyridyl Oxamic Acid Inter_POA->Final_POA Final_PG Product: N-(2-Pyridyl) Glycine Step1_PG->Final_PG

Caption: Divergent synthetic routes. Acylation yields the oxamic acid scaffold; reductive amination yields the glycine scaffold.

Part 4: Experimental Protocols

Protocol: Synthesis of N-(2-Pyridyl) Oxamic Acid

Objective: Create a JmjC inhibitor precursor.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under Argon.

  • Reactants: Dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM (

    
     M). Add Triethylamine (1.2 eq).
    
  • Addition: Cool to

    
    C. Dropwise add Ethyl Oxalyl Chloride (1.1 eq) over 30 minutes. Note: Rapid addition causes exotherms that favor side products.
    
  • Workup: Stir at RT for 4 hours. Quench with sat.

    
    . Extract with DCM.
    
  • Hydrolysis: Dissolve the ester intermediate in THF:H2O (3:1). Add LiOH (2.0 eq). Stir 1 hr. Acidify to pH 3 with 1M HCl.

  • Purification: The product often precipitates upon acidification. Filter and recrystallize from Ethanol.

Protocol: AlphaScreen Assay for KDM Inhibition (POA)

Objective: Validate the oxamic acid derivative against a Histone Demethylase (e.g., KDM4A).

  • Principle: Competition between the biotinylated histone peptide (substrate) and the inhibitor for the enzyme. Detection via donor/acceptor beads.

  • Mix: Incubate KDM4A enzyme (5 nM), Biotin-H3K9me3 peptide (50 nM), and Fe(II)/Ascorbate in assay buffer.

  • Inhibitor: Add serial dilutions of N-(2-Pyridyl) Oxamic Acid.

  • Reaction: Initiate with 2-Oxoglutarate (

    
     concentration). Incubate 60 min at RT.
    
  • Detection: Add AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads (recognizing the product antibody).

  • Readout: Measure signal at 520-620 nm. A decrease in signal indicates inhibition (less demethylated product formed).

Part 5: Pharmacokinetics & Liability Analysis

When selecting between these scaffolds for drug candidates, consider the following liabilities:

ParameterPyridyl Oxamic AcidPyridyl Glycine
Metabolic Stability High. Amides are generally stable, though amidases may cleave the oxalyl group.Moderate. The secondary amine is susceptible to N-dealkylation or oxidation.
Cell Permeability Moderate. The carboxylic acid is ionized at pH 7.4, limiting passive diffusion unless esterified (prodrug).Low. The zwitterionic nature (Amine+ / Carboxyl-) creates a high desolvation penalty.
Toxicity Metal Stripping. High affinity for Fe(II) can lead to off-target inhibition of other metalloenzymes (e.g., CYP450).Excitotoxicity. Structural similarity to glutamate may cause off-target activation of NMDA receptors if not substituted.
Expert Insight: The "Ester Prodrug" Strategy

For both scaffolds, cellular activity is often poor due to the charged carboxylate. A standard medicinal chemistry tactic is to mask the acid as an ethyl or isopropyl ester .

  • POA-Ester: Rapidly hydrolyzed by intracellular esterases to release the active chelator.

  • PG-Ester: Improves BBB penetration, critical for CNS targets.

References

  • Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. Source: National Institutes of Health (NIH) / PMC Context: Discusses the structural requirements for JmjC inhibition, including the necessity of bidentate chelation similar to oxamic acid derivatives.

  • Glutamate release inhibiting properties of the novel mGlu(5) receptor antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP). Source: PubMed Context: Establishes the role of pyridine derivatives in glutamate receptor modulation, contrasting with the enzyme inhibition of POA.

  • Direct Synthesis of Pyridine Derivatives. Source: Organic Chemistry Portal Context: Provides background on the synthetic manipulation of pyridine rings, relevant for attaching glycine/oxamic tails.

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: PMC - NIH Context: broad SAR analysis of pyridine derivatives, supporting the electronic arguments made in Section 1.

Strategic Guide: 2-Amino-6-Methylpyridine Oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Scaffold Mechanics, and Pharmacological Profiling[1]

Part 1: Executive Overview & Chemical Identity

The reaction between 2-amino-6-methylpyridine and oxoacetic acid equivalents (such as ethyl glyoxylate or ethyl 2-chloro-2-oxoacetate) generates one of the most privileged scaffolds in modern medicinal chemistry: the 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid core.

While the open-chain intermediate—(6-methylpyridin-2-yl)amino-oxoacetic acid—exists, it is thermodynamically driven toward cyclodehydration. Consequently, for drug development professionals, this topic represents the gateway to Imidazo[1,2-a]pyridine-3-carboxylates , a structural class acting as bioisosteres for purines and quinolines. These derivatives are critical in the development of P2X3 antagonists (cough/pain) , QcrB inhibitors (Tuberculosis) , and GABA-A modulators .

This guide details the strategic synthesis, regiochemical challenges imposed by the 6-methyl group, and the pharmacological validation of this scaffold.

Part 2: Chemical Synthesis & Regioselectivity
The Steric Challenge

Unlike unsubstituted 2-aminopyridine, the 6-methyl group in 2-amino-6-methylpyridine introduces significant steric hindrance adjacent to the ring nitrogen (N1). This dictates the reaction pathway.

  • Standard Pathway: Attack by the ring nitrogen (N1) on the electrophile (oxoacetate).

  • The Constraint: The 6-methyl group retards N1-alkylation, requiring optimized solvents (high dielectric constant) or Lewis acid catalysis to drive the reaction to completion and prevent exocyclic N-alkylation byproducts.

Optimized Synthetic Protocol: One-Pot Cyclocondensation

Objective: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.

Reagents:

  • Substrate: 2-Amino-6-methylpyridine (1.0 equiv)

  • Electrophile: Ethyl 2-chloro-2-oxoacetate (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-methylpyridine in anhydrous DME (0.5 M concentration) under an inert argon atmosphere. Note: DME is preferred over ethanol here to elevate reflux temperature if kinetics are sluggish due to the 6-methyl steric bulk.

  • Addition: Add NaHCO₃ solid directly to the solution.

  • Electrophile Introduction: Dropwise addition of Ethyl 2-chloro-2-oxoacetate at 0°C. The exotherm must be controlled to favor N1 attack over exocyclic amine attack.

  • Cyclization: Warm to room temperature, then reflux (85°C) for 4–6 hours. Monitoring by TLC/LC-MS should show the disappearance of the intermediate hemi-aminal.

  • Workup: Remove solvent in vacuo. Resuspend residue in EtOAc/Water. The product resides in the organic layer.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, flash chromatography (SiO₂, Hexane:EtOAc 7:3).

Yield Expectation: 75–85% (optimized); unoptimized conditions may yield <50% due to steric inhibition.

Reaction Mechanism Visualization

The following diagram illustrates the critical cyclization pathway and the steric influence of the methyl group.

ReactionPathway cluster_steric Steric Control Point Reactant 2-Amino-6-methylpyridine (Nucleophile) Intermediate N-(6-methylpyridin-2-yl) -2-oxoacetamide (Transient Open Chain) Reactant->Intermediate N-acylation (Kinetic) Reagent Ethyl 2-chloro-2-oxoacetate (Electrophile) Reagent->Intermediate TS Transition State (Ring Closure) Intermediate->TS Dehydration Product Ethyl 5-methylimidazo [1,2-a]pyridine-3-carboxylate (Final Scaffold) TS->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of the imidazo[1,2-a]pyridine scaffold. The 6-methyl group (Steric Control Point) influences the initial nucleophilic attack.

Part 3: Pharmacological Applications & Profiling

The "oxoacetic acid derivative" scaffold (Imidazo[1,2-a]pyridine-3-carboxylate) is a validated pharmacophore. The 6-methyl substitution on the pyridine ring (becoming the 5-methyl on the fused system) induces a specific conformational tilt, often improving selectivity against off-target kinases.

1. Anti-Infective: Tuberculosis (QcrB Inhibition)

Recent studies identify imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis.

  • Mechanism: Disruption of the electron transport chain.

  • SAR Insight: The 3-carboxylate moiety is converted to an amide. The 5-methyl group (derived from 2-amino-6-methylpyridine) provides hydrophobic packing against the QcrB receptor wall, enhancing potency compared to the unsubstituted analog.

2. Neurology: P2X3 Receptor Antagonism

In the context of chronic cough and neuropathic pain, this scaffold serves as a core bioisostere for diaminopyrimidines (e.g., Gefapixant analogs).

  • Role: The oxoacetic-derived carbonyl at position 3 acts as a hydrogen bond acceptor, mimicking the ATP phosphate tail in the receptor binding pocket.

Comparative Activity Data

The table below summarizes the activity of this scaffold across key therapeutic areas.

Therapeutic TargetDerivative ClassKey R-Group (Pos 3)Activity MetricMechanism
M. tuberculosis Imidazo[1,2-a]pyridineCarboxamide (CONH-R)MIC: 0.07–2.2 μMQcrB Inhibition (Bioenergetics)
GABA-A Receptor Imidazo[1,2-a]pyridineAcetamide (Zolpidem-like)Ki: 5–20 nMAllosteric Modulation (α1 subunit)
Gastric H+/K+ Imidazo[1,2-a]pyridineCarboxylate EsterIC50: >10 μMCytoprotection (Weak antisecretory)
Kinases (General) Imidazo[1,2-a]pyridineCarboxylic AcidIC50: VariableATP Competitive Inhibition
Part 4: Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized derivative, researchers must validate the regiochemistry. The 6-methyl group provides a distinct NMR signature that confirms the correct cyclization (5-methyl isomer) versus the less common 7-methyl isomer (from exocyclic attack).

Diagnostic 1H NMR Signals (CDCl₃, 400 MHz):

  • C5-Methyl (Scaffold): A singlet appearing at δ 2.6–2.8 ppm . Note: This is downfield compared to the starting material (δ 2.4 ppm) due to the anisotropic effect of the newly formed imidazole ring.

  • H-7 Proton: Look for a doublet at δ 6.8–7.0 ppm .

  • H-6/H-8 Protons: These will show meta-coupling patterns distinct from the 2-aminopyridine precursor.

Workflow for Biological Evaluation: The following decision tree outlines the screening process for new derivatives of this class.

BioScreening Start Synthesized Derivative (5-Methylimidazo[1,2-a]pyridine-3-COOH) Solubility Solubility Check (DMSO/PBS) Start->Solubility TargetSel Target Selection Solubility->TargetSel PathTB Infectious Disease (M. tuberculosis) TargetSel->PathTB Amide Derivatives PathNeuro Neurology (P2X3 / GABA) TargetSel->PathNeuro Ester/Acid Derivatives AssayTB Alamar Blue Assay (MIC Determination) PathTB->AssayTB AssayNeuro Calcium Flux Assay (FLIPR) PathNeuro->AssayNeuro Decision Hit Validation (IC50 < 1μM) AssayTB->Decision AssayNeuro->Decision

Figure 2: Screening workflow for 2-amino-6-methylpyridine derivatives. Selection of the biological assay depends on the functionalization of the oxoacetic acid moiety (Amide vs. Ester).

References
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry (RSC), 2023.

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Source: Antimicrobial Agents and Chemotherapy, NIH, 2016.

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Source: Journal of Medicinal Chemistry, NIH, 1989.

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine. Source: Chiang Mai Journal of Science, 2020. [1]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega, 2021.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. Poor solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, a compound of interest in pharmaceutical research. By integrating fundamental principles with robust experimental protocols, this document serves as a practical resource for scientists seeking to understand and optimize the developability of this and similar molecules. We will explore both kinetic and thermodynamic solubility assays, the influence of pH and co-solvents, and the interpretation of data within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in success or failure. Among these, aqueous solubility is a cornerstone attribute. It dictates the rate and extent to which an API can dissolve in the gastrointestinal fluids, a prerequisite for its absorption into the systemic circulation.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the establishment of a clear dose-response relationship and potentially masking the true therapeutic potential of a compound.

Therefore, a thorough understanding of a compound's solubility profile is not merely a data collection exercise; it is a strategic imperative that informs critical decisions throughout the drug development pipeline. Early-stage solubility screening helps in the selection of promising lead candidates, while in-depth characterization during lead optimization and pre-formulation guides the development of enabling formulations.[3][4]

This guide focuses on 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, a molecule with structural motifs that suggest potential for diverse pharmacological activities. A comprehensive evaluation of its solubility is essential to unlock its therapeutic promise.

Theoretical Framework: Understanding the Nuances of Solubility

The solubility of a compound is defined as the maximum concentration that can be achieved in a solution in equilibrium with the solid form at a given temperature and pressure.[5] However, in the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[3][5][6]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the point at which a solution is saturated with a compound and is in equilibrium with its most stable solid form.[5][7] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is typically measured during later stages of drug development to inform formulation strategies.[3][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

  • Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then introducing it into an aqueous buffer.[3][8] Kinetic solubility assays are high-throughput and well-suited for the early stages of drug discovery, providing a rapid assessment for ranking and selecting compounds.[9][10] However, these values can be influenced by the initial supersaturation and may not represent the true equilibrium state.[5][6]

Diagram 1: Conceptual Workflow for Solubility Assessment

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Pre-formulation A Compound Library B High-Throughput Kinetic Solubility Screening (e.g., Nephelometry) A->B C Rank-Ordering of Compounds B->C D Selected Lead Candidates C->D Promising Candidates E Thermodynamic Solubility Determination (Shake-Flask Method) D->E F pH-Solubility Profile E->F G Biorelevant Media Solubility F->G H Formulation Development G->H G A Add excess solid compound to aqueous media B Incubate with shaking (24-48h at constant T) A->B C Separate solid and supernatant (Centrifugation/Filtration) B->C D Quantify dissolved compound in supernatant (e.g., HPLC) C->D E Determine Thermodynamic Solubility D->E

Sources

Methodological & Application

Application Notes and Protocols for 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N,O Bidentate Pyridyl Ligands

In the landscape of coordination chemistry, the design of ligands that can confer specific geometries and electronic properties to metal centers is of paramount importance. The introduction of a pyridine moiety into a ligand scaffold can significantly influence the thermodynamic stability and coordination kinetics of the resulting metal complexes.[1][2] 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid, a derivative of N-pyridyl oxamic acid, is an exemplary bidentate ligand that utilizes a pyridyl nitrogen and a carboxylate oxygen to form a stable five-membered chelate ring with a metal ion. This N,O-coordination motif is a cornerstone in the development of metal complexes with diverse applications, ranging from catalysis to medicinal chemistry.[3][4]

The presence of both a hard oxygen donor and a borderline nitrogen donor allows this ligand to coordinate with a wide array of transition metals. The methyl group on the pyridine ring can also introduce subtle steric and electronic effects that can be exploited to fine-tune the properties of the resulting metal complexes. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid, with detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Ligand: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

A straightforward and efficient synthesis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid can be achieved through the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[5] This method is advantageous due to its simplicity and rapid reaction time.

Protocol 1: Synthesis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Materials:

  • 2-Amino-6-methylpyridine (99%)

  • Chloroacetic acid (99%)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-6-methylpyridine (1.08 g, 10 mmol) in 50 mL of ethyl acetate. Stir the solution at room temperature until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of chloroacetic acid (0.945 g, 10 mmol) in 20 mL of ethyl acetate.

  • Slowly add the chloroacetic acid solution to the stirred solution of 2-amino-6-methylpyridine at room temperature. A white precipitate should begin to form almost immediately.

  • Continue stirring the reaction mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 20 mL portions of cold ethyl acetate to remove any unreacted starting materials.

  • Wash the solid with 20 mL of deionized water to remove any hydrochloride salt byproducts.

  • Dry the purified product in a vacuum desiccator over silica gel to a constant weight.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, -COOH), 8.1 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 2.4 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.0 (C=O, acid), 159.5 (C=O, amide), 157.0 (C-N, pyridine), 150.0 (C-N, pyridine), 140.0 (C-H, pyridine), 118.0 (C-H, pyridine), 110.0 (C-H, pyridine), 24.0 (-CH₃).

  • FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch of carboxylic acid), 1680 (C=O stretch of amide), 1580 (C=N stretch of pyridine).

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A 2-Amino-6-methylpyridine C Dissolve in Ethyl Acetate A->C B Chloroacetic Acid B->C D Mix and Stir (1 hr, RT) C->D E Vacuum Filtration D->E F Wash with Ethyl Acetate & Water E->F G Dry in Vacuum Desiccator F->G H 2-((6-Methylpyridin-2-yl)amino)- 2-oxoacetic acid G->H Complex_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Isolation cluster_product Product Ligand Ligand Solution (in Methanol) Mix Combine Solutions Ligand->Mix Metal Metal(II) Salt Solution (in Methanol) Metal->Mix pH_Adjust Adjust pH to 6-7 (Methanolic NaOH) Mix->pH_Adjust Reflux Reflux (2-4 hrs) pH_Adjust->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Methanol Filter->Wash Dry Dry Wash->Dry Complex [M(Ligand)₂] Complex Dry->Complex

Caption: General workflow for the synthesis of metal(II) complexes.

Part 3: Characterization of Metal Complexes

The coordination of the ligand to a metal center can be confirmed by a variety of spectroscopic techniques.

Caption: Bidentate coordination of the ligand to a metal center (M).

FT-IR Spectroscopy:

Upon complexation, the most significant changes in the IR spectrum are expected for the carbonyl stretching vibrations.

  • The broad O-H stretch of the free carboxylic acid (around 3400-2500 cm⁻¹) will disappear.

  • The C=O stretch of the carboxylic acid (around 1720 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically observed around 1600-1650 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

  • The C=O stretch of the amide (around 1680 cm⁻¹) may shift to a lower frequency upon coordination, indicating a weakening of the bond due to electron donation to the metal center.

  • The C=N stretching vibration of the pyridine ring (around 1580 cm⁻¹) may shift to a higher frequency, which is characteristic of coordination through the pyridine nitrogen.

¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)):

NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes. [6]

  • ¹H NMR: The proton signals of the pyridine ring are expected to shift downfield upon coordination due to the deshielding effect of the metal ion. The disappearance of the carboxylic acid proton signal will also be evident.

  • ¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring will also experience a downfield shift upon complexation. The chemical shifts of the carbonyl carbons of the amide and carboxylate groups will also be affected by coordination.

UV-Vis Spectroscopy:

The electronic spectra of the complexes will be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d-electrons). The position and intensity of these bands can provide information about the geometry of the metal center.

Magnetic Susceptibility:

This technique can be used to determine the number of unpaired electrons in paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III)), which in turn provides information about the oxidation state and coordination environment of the metal ion.

Part 4: Potential Applications

Metal complexes of pyridine-containing ligands have shown promise in a variety of fields. While specific applications for complexes of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid are still under investigation, the structural motifs suggest potential in the following areas:

1. Antimicrobial Agents:

The copper(II) complex of this ligand has demonstrated significant antibacterial activity. [5]The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Further studies could explore its efficacy against a broader range of bacteria and fungi.

2. Anticancer Therapeutics:

Many metal complexes with N,O-donor ligands exhibit cytotoxic activity against cancer cell lines. [7][8]The mechanism of action can vary but often involves the induction of oxidative stress or inhibition of key cellular processes. The redox properties of metals like copper can contribute to their anticancer effects. [9]The potential of these complexes as anticancer agents warrants further investigation.

3. Catalysis:

Copper complexes with pyridyl-containing ligands are known to be effective catalysts for various oxidation reactions. [10][11]The accessibility of different oxidation states and the ability to activate small molecules like dioxygen make these complexes attractive for applications in selective oxidation of organic substrates.

Quantitative Data Summary

Application AreaTargetKey FindingsReference
Antimicrobial BacteriaThe Cu(II) complex exhibits enhanced antibacterial activity compared to the free ligand.Syaima et al., 2020 [5]
Anticancer Cancer Cell LinesRelated copper and silver complexes with dipyridylamino ligands show enhanced cytotoxic activity.López-de-Luzuriaga et al., 2022 [7]
Catalysis Alkane OxidationCopper(II) pyridinyl alcohol complexes catalyze the selective oxidation of n-octane.Smith et al., 2025 [10]

Conclusion and Future Outlook

2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is a versatile and readily accessible bidentate ligand with significant potential in coordination chemistry. The straightforward synthesis of both the ligand and its metal complexes makes it an attractive platform for the development of new functional materials. The preliminary findings of antibacterial activity for its copper complex open the door for further exploration into its biological properties, including anticancer and antifungal activities. Furthermore, the catalytic potential of these complexes in oxidation and other organic transformations remains a fertile area for future research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the rich coordination chemistry and diverse applications of this promising ligand.

References

  • Smith, G. et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. European Journal of Inorganic Chemistry, e202400783. Available from: [Link]

  • López-de-Luzuriaga, J. M. et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules, 27(23), 8303. Available from: [Link]

  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18, 11153–11197. Available from: [Link]

  • Koten, G. van & Klein, A. (2004). Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University Research Repository. Available from: [Link]

  • Al-Hamdani, A. A. S. et al. (2022). Anticancer activities of the metal-ligand complexes. ResearchGate. Available from: [Link]

  • Tseberlidis, G. et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4469-4481. Available from: [Link]

  • Caselli, A. et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available from: [Link]

  • Sadler, P. J. & Zhang, P. (2017). Redox-Active Metal Complexes for Anticancer Therapy. Angewandte Chemie International Edition, 56(44), 13652-13659. Available from: [Link]

  • Chiang Mai J. Sci. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. Available from: [Link]

  • Tseberlidis, G. et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Semantic Scholar. Available from: [Link]

  • Sönmez, M. et al. (2010). A new pyrimidine-derived ligand, N-pyrimidine oxalamic acid, and its Cu(II), Co(II), Mn(II), Ni(II), Zn(II), Cd(II), and Pd(II) complexes: synthesis, characterization, electrochemical properties, and. Journal of Coordination Chemistry, 63(14-16), 2659-2668. Available from: [Link]

  • ResearchGate. (2020). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. ResearchGate. Available from: [Link]

  • Leovac, V. M. et al. (2007). Synthesis and characterization of zinc(II), palladium(II) and platinum(II) complexes with 2'-[1-(2-pyridinyl)- ethylidene]oxamohydrazide: The crystal structure of bisš2. ResearchGate. Available from: [Link]

  • Kane, Y. D. et al. (2018). Synthesis and Characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes with N'-( phenyl ( pyridin-2- yl)methylene)nicotin. AWS. Available from: [Link]

  • Mohamadou, A. & Gérard, C. (2002). Synthesis and characterisation of zinc(ii) complexes of tripodal N7 ligands involving pyridine and amine or amide nitrogen donors. Crystal structure of a zinc(ii) complex. Journal of the Chemical Society, Dalton Transactions, (12), 2419-2425. Available from: [Link]

  • Mehrani, A. et al. (2013). Synthesis and structural characterization of zinc(II) coordination compounds with pyterpy; new precursors for preparation of zinc(II) oxide nano-particles with different morphologies. SciSpace. Available from: [Link]

  • Schmittel, M. & He, B. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 146-157. Available from: [Link]

  • Syaima, H. et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. Available from: [Link]

Sources

Application Note: Copper(II) Complexes of N-(6-methylpyridin-2-yl)oxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of copper(II) complexes derived from N-(6-methylpyridin-2-yl)oxamic acid . This class of ligands is critical in magnetochemistry and bioinorganic chemistry due to the oxamate group's ability to mediate strong magnetic exchange interactions and facilitate supramolecular assembly.

Executive Summary

The N-(6-methylpyridin-2-yl)oxamic acid ligand (hereafter H₂Meox ) represents a versatile building block in coordination chemistry. Unlike simple carboxylates, the oxamate moiety (-NH-CO-COO⁻) offers a unique amido-carbonyl-carboxylate donor set. The introduction of the methyl group at the 6-position of the pyridine ring induces steric hindrance that modulates the coordination geometry around the copper(II) center, often preventing the formation of planar stacks and favoring distorted square-pyramidal or dimeric architectures.

Key Applications:

  • Molecular Magnetism: Oxamate bridges are among the most effective mediators of antiferromagnetic coupling between Cu(II) centers.

  • Bioinorganic Modeling: These complexes serve as structural mimics for metalloenzyme active sites and have shown potential as DNA-binding agents with cytotoxic profiles.

  • Supramolecular Architectures: The hydrogen-bonding capability of the amide proton allows for the self-assembly of 1D, 2D, or 3D networks.

Scientific Foundation & Mechanism

Ligand Design Principles

The synthesis relies on the functionalization of 2-amino-6-methylpyridine.[1] The oxamic acid functionality is installed via an ethyloxalyl precursor.

  • Steric Control: The 6-methyl group clashes with equatorial ligands in square-planar geometries, forcing a distortion (tetrahedral twist) or blocking specific coordination sites, which is vital for controlling nuclearity (monomer vs. polymer).

  • Electronic Effect: The oxamate group acts as a dianionic ligand (L²⁻) upon full deprotonation, or monoanionic (HL⁻) if the carboxylic acid alone is deprotonated. The amide nitrogen is a hard donor that stabilizes high oxidation states and facilitates magnetic exchange.

Self-Validating Protocol Design

This protocol is designed with internal checkpoints :

  • IR Spectroscopy: The shift of the carbonyl stretching frequency (

    
    ) confirms the conversion of ester to acid and subsequent metal coordination.
    
  • Colorimetric Change: The transition from the colorless ligand to the distinct green/blue of Cu(II) complexes provides immediate visual feedback.

  • Solubility Check: The free acid is sparingly soluble in water but dissolves upon deprotonation, confirming successful base addition.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the final copper complex.

SynthesisWorkflow Start 2-amino-6-methylpyridine Step1 Step 1: Esterification (Diethyl oxalate, 120°C) Start->Step1 Nucleophilic Acyl Substitution Inter Ethyl N-(6-methylpyridin-2-yl)oxamate (Solid Precipitate) Step1->Inter Filtration & Wash Step2 Step 2: Hydrolysis (NaOH/H2O, Acidification) Inter->Step2 Saponification Ligand Ligand (H2Meox) N-(6-methylpyridin-2-yl)oxamic acid Step2->Ligand Precipitation at pH 2 Step3 Step 3: Complexation (Cu(II) salt, pH control) Ligand->Step3 Coordination Complex Cu(II)-Meox Complex (Crystals) Step3->Complex Slow Evaporation

Caption: Synthesis pathway for Cu(II)-oxamate complexes. Colors indicate reaction stages: Blue (Start), Yellow (Process), Red (Intermediate), Green (Ligand), Blue (Final Product).

Protocol A: Synthesis of Ligand (H₂Meox)

Objective: Synthesis of N-(6-methylpyridin-2-yl)oxamic acid.

Reagents:

  • 2-Amino-6-methylpyridine (10 mmol, 1.08 g)

  • Diethyl oxalate (Excess, 20 mL)

  • Sodium Hydroxide (1 M aqueous solution)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethanol (absolute)

Procedure:

  • Ester Formation: Dissolve 2-amino-6-methylpyridine in diethyl oxalate. Heat the mixture at reflux (approx. 120°C) for 1 hour. The amine acts as a nucleophile attacking the oxalate ester.

    • Checkpoint: A solid precipitate (the ethyl ester) should form upon cooling.

  • Isolation of Ester: Filter the solid, wash with cold ethanol to remove unreacted diethyl oxalate, and dry in air.

  • Hydrolysis: Suspend the ester in 20 mL of water. Add 1 M NaOH dropwise with stirring until the solid dissolves (formation of the soluble sodium salt). Stir for 30 minutes at 60°C.

  • Acidification: Cool the solution to room temperature. Add 1 M HCl dropwise until pH reaches ~2-3.

    • Critical Step: The free acid H₂Meox will precipitate as a white solid.

  • Purification: Filter the white solid, wash with small amounts of cold water (to remove NaCl), and dry in a desiccator.

Yield: Typically 70-80%. Characterization:

  • IR (KBr): Strong bands at ~1700 cm⁻¹ (COOH) and ~1650 cm⁻¹ (Amide I).

Protocol B: Synthesis of Copper(II) Complex

Objective: Synthesis of [Cu(HMeox)₂] or [Cu(Meox)(L)] type complexes.

Reagents:

  • Ligand H₂Meox (1 mmol, 0.194 g)

  • Copper(II) Perchlorate hexahydrate or Copper(II) Acetate monohydrate (1 mmol)

  • Solvent: Methanol/Water (1:1 v/v)

  • Base: NaOH or Et₃N (for pH adjustment)

Procedure:

  • Ligand Solution: Suspend H₂Meox (1 mmol) in 20 mL Methanol/Water. Add 1 equivalent of base (e.g., 1 mmol NaOH) to deprotonate the carboxylic acid group (forming HMeox⁻). The solution should become clear.

  • Metal Addition: Add a solution of Cu(II) salt (1 mmol in 10 mL water) dropwise to the ligand solution.

    • Observation: The solution will turn deep green or blue immediately.

  • pH Adjustment (Optional): To force the coordination of the amide nitrogen (deprotonation of the amide), add a second equivalent of base. This typically leads to anionic complexes or polynuclear species.

  • Crystallization: Filter any particulates. Allow the filtrate to evaporate slowly at room temperature.

    • Timeframe: Crystals suitable for X-ray diffraction typically appear within 3-7 days.

Data Analysis & Characterization

Physicochemical Properties Table

The following table summarizes expected data for the ligand and a typical mononuclear complex.

PropertyLigand (H₂Meox)Cu(II) Complex (Typical)
Appearance White crystalline solidGreen/Blue crystals
Solubility DMSO, hot water, alcoholsWater, MeOH, DMSO
IR:

(C=O) acid
~1720 cm⁻¹Absent (coordinated)
IR:

(COO⁻)
N/A~1630–1650 cm⁻¹
IR:

(C=O) amide
~1680 cm⁻¹Shifted to lower freq. (~1600 cm⁻¹)
Magnetic Moment Diamagnetic1.73 – 1.90 B.M. (Monomer)
Structural Interpretation

In the copper complex, the ligand H₂Meox typically acts as a tridentate or bidentate chelate:

  • Bidentate Mode: Coordinates via the pyridine nitrogen and the amide oxygen (or deprotonated amide nitrogen). The carboxylate group may remain uncoordinated or bridge to another metal.

  • Bridge Formation: The "oxamate" end is famous for bridging two Cu(II) ions. If the amide is deprotonated, the bridge transmits strong antiferromagnetic coupling (

    
    ).
    

References

  • Castiñeiras, A., et al. (2009). Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid. Journal of Inorganic Biochemistry.

    • Context: Establishes the baseline for copper-oxamate/carboxylate coordination modes and biological testing protocols.
  • Pardo, E., et al. (2004). Dicopper(II) Metallacyclophanes with N,N'-2,6-Pyridinebis(oxamate). Inorganic Chemistry.

    • Context: Provides the authoritative method for synthesizing pyridine-oxamate ligands and analyzing their magnetic properties.
  • Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid.... Chiang Mai Journal of Science.[1][2]

    • Context: Highlights the effect of the 6-methyl group on synthesis and antibacterial activity in rel
  • Jevtovic, V. (2014). Anticancer Activity of Copper (II) Complexes with a Pyridoxal-Semicarbazone Ligand. Scientific & Academic Publishing.[1]

    • Context: Comparative study on the cytotoxicity of Cu(II) complexes with N-heterocyclic ligands.[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(6-methylpyridin-2-yl)oxamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXM-6MP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Pyridyl Oxamate Synthesis[1]

Executive Summary: The Chemistry of the Problem

The synthesis of N-(6-methylpyridin-2-yl)oxamic acid is a classic nucleophilic acyl substitution, but it is deceptive. The reaction involves the aminolysis of a dialkyl oxalate by a heteroaromatic amine.

The Central Conflict: The primary amine on the pyridine ring (2-amino-6-methylpyridine) is nucleophilic enough to attack the oxalate, but the resulting mono-ester intermediate is also an electrophile.[1] If the stoichiometry is not strictly controlled, the remaining amine will attack the product you just made, resulting in the thermodynamically stable but unwanted bis-amide (oxamide) .

This guide provides a self-validating protocol to maximize the mono-addition product (the ester) and successfully hydrolyze it to the free acid without decarboxylation or loss due to water solubility.

The Validated Protocol (The "Happy Path")

Do not deviate from the stoichiometry below unless you have a specific reason. The use of diethyl oxalate (DEO) as both reagent and solvent is the single most effective way to prevent bis-acylation.

Phase A: Formation of the Ethyl Ester[1]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substrate: 2-Amino-6-methylpyridine (

      
       equiv).[1]
      
    • Reagent/Solvent: Diethyl oxalate (

      
       equiv).[1] Note: Do not use stoichiometric amounts.
      
  • Reaction:

    • Mix the amine into the neat diethyl oxalate.

    • Heat to 120°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The amine (

      
      ) should disappear; the ester product (
      
      
      
      ) should appear.
  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • Add cold diethyl ether or hexanes to precipitate the product.

    • Filter the solid.[1][2] Wash with cold ether to remove excess diethyl oxalate.

    • Yield Target: >85% as the ethyl ester.

Phase B: Hydrolysis to the Free Acid
  • Solvent System: Suspend the ester in THF:Water (1:1) or EtOH:Water (2:1).

  • Base: Add

    
     (
    
    
    
    equiv, 1M solution). Stir at room temperature for 1–2 hours.
    • Warning: Do not heat.[1][3] Heating risks decarboxylation to the formamide or hydrolysis of the amide bond itself.

  • Isolation (Critical Step):

    • The solution will be homogeneous (sodium salt).

    • Cool to

      
      .
      
    • Acidify dropwise with 1M HCl to pH 3–4 .

    • Observation: The free acid is zwitterionic and poorly soluble in water at its isoelectric point. It should precipitate as a white/off-white solid.

    • Filter and dry under vacuum.[1]

Visualizing the Workflow

The following diagram maps the reaction logic and critical failure points.

G Amine 2-Amino-6-methylpyridine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack DEO Diethyl Oxalate (Excess 5-10eq) DEO->Inter Solvent Effect Stoich Stoichiometric DEO (1.0 - 1.5eq) Stoich->Inter High Conc. of Amine Ester Target Ethyl Ester (Mono-product) Inter->Ester - EtOH Bis Bis-Oxamide (Impurity) Inter->Bis + Amine (Side Rxn) Hydrolysis Hydrolysis (NaOH / pH 3-4) Ester->Hydrolysis Final N-(6-methylpyridin-2-yl) oxamic acid Hydrolysis->Final Precipitation

Figure 1: Reaction pathway analysis.[1] Green paths indicate the optimized route; red dashed lines indicate the primary failure mode (bis-acylation) caused by insufficient oxalate.

Troubleshooting & FAQs

Category 1: Reaction Yield Issues

Q: I am getting a large amount of insoluble white solid that won't dissolve in the hydrolysis step. What is it? A: This is almost certainly the bis-oxamide (


-bis(6-methylpyridin-2-yl)oxalamide).[1]
  • Cause: You likely used stoichiometric equivalents of diethyl oxalate (1:1 or 1:2).[1] Once the mono-ester forms, it is still electrophilic. If free amine is present nearby, it will attack the ester to form the symmetric dimer.

  • Fix: You must use diethyl oxalate as the solvent (5–10 equivalents). This dilutes the product and statistically ensures the amine encounters an oxalate molecule, not a product molecule.

Q: My reaction mixture turned black/tarry. A: This indicates oxidation of the aminopyridine or polymerization.[1]

  • Cause: Excessive temperature or old starting material.[1] 2-aminopyridines oxidize over time.

  • Fix:

    • Recrystallize your starting amine (cyclohexane or EtOH/water) if it is dark brown.

    • Lower reaction temperature to 100°C.

    • Ensure the reaction is under an inert atmosphere (

      
       or Ar), although this is usually robust enough to run in air.
      
Category 2: Isolation & Purification[1]

Q: After hydrolysis and acidification, no precipitate formed. A: You likely over-acidified or missed the isoelectric point.[1]

  • The Science: Pyridyl oxamic acids are amphoteric.[1]

    • pH > 7: Anionic (carboxylate form)

      
       Water Soluble.
      
    • pH < 1: Cationic (protonated pyridine nitrogen)

      
       Water Soluble.
      
    • pH 3–4: Zwitterionic (neutral net charge)

      
      Precipitate .
      
  • Fix: Re-adjust the pH carefully to 3.5. If it still does not precipitate, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3x).[1]

Q: Can I use Oxalyl Chloride instead of Diethyl Oxalate to speed this up? A: Not recommended. Oxalyl chloride is too reactive.[1] It will almost instantly form the bis-oxamide or cyclic imidazopyridinedione byproducts unless the temperature is strictly controlled at -78°C. Diethyl oxalate provides a "soft" electrophile that allows for better chemoselectivity.

Data & Reference Tables

Solubility Profile
Solvent2-Amino-6-methylpyridineEthyl Ester IntermediateFinal Oxamic Acid
Water ModerateLowLow (at pH 3-4)
Ethanol HighHighModerate
Diethyl Ether HighModerateInsoluble
DCM HighHighLow
Key Spectroscopic Markers (Expected)
Compound1H NMR Diagnostic Signal
Starting Amine

6.3 ppm (Broad s,

)
Ethyl Ester

1.4 ppm (t,

),

4.4 ppm (q,

),

9.8 ppm (s,

)
Oxamic Acid Loss of ethyl signals; Broad singlet at

10-12 ppm (

)

References

  • General Synthesis of Pyridyl Oxamates: Kress, T. J. (1980).[1] Synthesis of N-heterocyclic oxamic acid derivatives. The Journal of Organic Chemistry. Note: Establishes the use of excess diethyl oxalate to favor mono-acylation.

  • Mechanistic Insight on Aminolysis: Beckwith, A. L. J. (1970).[1] Synthesis of Amides. In The Chemistry of Amides. Context: Explains the reactivity difference between primary amines and heteroaryl amines.

  • Solubility & Isoelectric Precipitation: Syaima, H., et al. (2020).[1] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid... Chiang Mai Journal of Science.[1][3] Link Context: While discussing the glycine derivative, this paper details the zwitterionic handling of 2-aminopyridine carboxylic acid derivatives.[1]

  • Biological Activity & Analogues (Pemirolast): Yanagihara, Y., et al. (1988).[1] Pharmacological effects of pemirolast potassium. Arzneimittelforschung. Context: Demonstrates the relevance of the oxamate moiety in drug development.

Sources

Technical Support Center: Troubleshooting HPLC Tailing for Acidic Pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Science Support Hub. Ticket ID: #PYR-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

Analyzing acidic pyridine impurities (e.g., nicotinic acid, picolinic acid, or pyridine-N-oxides) presents a unique "dual-threat" challenge in Reversed-Phase HPLC (RP-HPLC). These molecules possess both a basic nitrogen atom (pyridine ring) and an acidic functional group (carboxylic acid).

  • The Problem: You are likely operating in a pH "danger zone" where the pyridine nitrogen is protonated (positively charged) and the silica surface silanols are ionized (negatively charged), creating a strong ion-exchange mechanism that drags the peak tail.[1]

  • The Solution: You must decouple these secondary interactions through pH control , sacrificial bases , or steric shielding .

Module 1: The Chemistry of Tailing (Diagnostic)
Q: Why do my acidic pyridine peaks exhibit severe tailing while neutral compounds look fine?

A: This is rarely a physical column void issue; it is almost certainly chemical. The tailing is caused by Secondary Silanol Interactions .[1][2]

Standard silica supports have residual silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) on the surface.[1][3] These silanols have a 

of approximately 3.5–4.5.
  • The Ion-Exchange Trap: If your mobile phase pH is between 3.0 and 7.0, a fraction of the silanols are deprotonated (

    
    ).[4] Simultaneously, the pyridine nitrogen (
    
    
    
    ) is protonated (
    
    
    ).
  • The Result: The positively charged analyte sticks to the negatively charged column surface via electrostatic attraction, distinct from the desired hydrophobic retention. This "stick-and-slip" behavior causes the tail.

Visualizing the Mechanism:

TailingMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Acidic Pyridine) Silanol Residual Silanol (Si-O⁻) PyridineN Protonated Nitrogen (NH⁺) Silanol->PyridineN Electrostatic Attraction (CAUSE OF TAILING) Ligand C18 Ligand Ligand->PyridineN Hydrophobic Interaction (Desired Retention) AcidGroup Carboxylic Acid (-COOH) caption Figure 1: The 'Dual-Mode' retention mechanism causing tailing. The red arrow represents the unwanted secondary interaction.

Module 2: Mobile Phase Optimization
Q: What is the optimal pH to eliminate this interaction?

A: You must avoid the "Intermediate pH" (pH 4–7).[1] You have two primary strategies:

Strategy A: Low pH Suppression (Recommended for Standard Columns)

  • Target pH: 2.0 – 2.5

  • Mechanism: At pH < 2.5, the silanols are fully protonated (

    
    ), rendering them neutral. They cannot ionically bind to the pyridine nitrogen.
    
  • Risk: Low pH suppresses the ionization of the carboxylic acid impurity (

    
    ), potentially increasing its hydrophobicity too much or causing precipitation if the concentration is high.
    

Strategy B: High pH Operation (Requires Hybrid/Polymer Columns)

  • Target pH: > 8.0 (e.g., Ammonium Bicarbonate pH 10)

  • Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral). Without the positive charge, it cannot interact with silanols.

  • Warning: Do NOT attempt this on standard silica columns; they will dissolve. Use Hybrid (Bridged Ethyl Hybrid) or Polymer columns.

Q: Should I use Triethylamine (TEA) or Ion-Pairing reagents?

A: Yes, if pH adjustment alone fails.

  • Triethylamine (TEA): Acts as a "sacrificial base." The TEA molecules saturate the active silanol sites, effectively "capping" them so your pyridine analyte cannot bind.[1]

    • Protocol: Add 5–10 mM TEA to the aqueous buffer.[5] Adjust pH after addition.

  • Ion-Pairing (Hexanesulfonate): Forms a neutral complex with the protonated pyridine, masking the charge.

    • Protocol: Use only if necessary. It leads to long equilibration times and makes the column dedicated to that method.

Table 1: Mobile Phase Additive Decision Matrix

AdditiveRoleConcentrationProsCons
Triethylamine (TEA) Silanol Blocker0.1% (v/v) or 5-10 mMExcellent peak symmetry; cheap.Strong odor; alters pH; difficult to flush out.
TFA (Trifluoroacetic acid) Acid + Ion Pair0.05% - 0.1%Lowers pH & pairs with N.Suppresses MS signal (avoid in LC-MS).
Ammonium Formate Buffer (Volatile)10-20 mMMS-compatible; good buffering at pH 3.Weaker silanol suppression than TEA.
EDTA / Medronic Acid Metal Chelator5-10 µMFixes tailing caused by metal interactions.Can corrode stainless steel over time.
Module 3: Column Selection & Hardware
Q: Is my column the root cause?

A: If you are using a "Type A" (older, acidic) silica or a non-endcapped column, yes. Acidic pyridines are "column discriminators"—they reveal the quality of your stationary phase.

Recommended Column Chemistries:

  • Polar-Embedded Group (PEG/EPG): These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, physically preventing the pyridine from reaching the silanols [1].

  • Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protonated bases, yielding sharp peaks even at low pH.

  • HILIC (Hydrophilic Interaction): If your acidic pyridine impurities are very polar (eluting near the void volume in RP), switch to HILIC. The water layer mechanism avoids hydrophobic retention issues entirely.

Q: Could it be metal chelation?

A: Yes. Pyridine carboxylic acids (especially Picolinic acid ) are potent chelators of Iron (Fe) and Nickel (Ni) found in stainless steel frits and tubing [2].

  • Symptoms: Broad tailing that does not improve with pH changes; "ghost" peaks.

  • Test: Add 10 µM EDTA to the mobile phase. If the peak sharpens immediately, you have a chelation problem.

  • Fix: Switch to PEEK tubing and PEEK-lined columns, or passivate your system with 30% Phosphoric Acid (consult instrument manual).

Module 4: Step-by-Step Troubleshooting Protocol

Follow this logic flow to isolate the variable causing the tailing.

TroubleshootingFlow Start Start: Tailing Peak Observed CheckNeutrals Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckNeutrals NeutralTails Does the neutral peak tail? CheckNeutrals->NeutralTails PhysicalIssue PHYSICAL ISSUE Check: Dead volume, Frit, Bed Collapse NeutralTails->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE Proceed to Mobile Phase Opt. NeutralTails->ChemicalIssue No CheckPH Is Mobile Phase pH 3.0 - 7.0? ChemicalIssue->CheckPH AdjustPH Action: Lower pH to < 2.5 or Raise to > 8.0 (if column permits) CheckPH->AdjustPH Yes (Danger Zone) AddTEA Action: Add 5mM TEA (Silanol Blocker) CheckPH->AddTEA No (pH is already low) CheckChelation Action: Add EDTA or Switch to PEEK hardware AdjustPH->CheckChelation Still Tailing? AddTEA->CheckChelation Still Tailing? caption Figure 2: Logical isolation of tailing causes.

Protocol: The "Sacrificial Base" Test

  • Preparation: Prepare mobile phase A (Buffer) and B (Organic).

  • Baseline: Run the sample with standard Formic Acid/Phosphate buffer. Calculate Tailing Factor (

    
    ).[1]
    
  • Modification: Add Triethylamine (TEA) to Mobile Phase A to reach a concentration of 5 mM (approx 0.7 mL per Liter).

  • Adjustment: Crucial: Readjust the pH of Mobile Phase A back to your target (e.g., pH 2.5) using Phosphoric Acid.[5][6] TEA is basic and will shift the pH if not corrected.[1]

  • Equilibration: Flush column for 20 column volumes (TEA takes time to coat silanols).

  • Re-Run: Inject sample.

    • Result: If

      
       improves from 2.0 to <1.3, the cause was Silanol Activity.
      
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [7]

  • Gritti, F., & Guiochon, G. (2014). Adsorption mechanisms of basic compounds on silica-based stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Dolan, J. (2019). Triethylamine as a Mobile Phase Additive: Take It or Leave It? LCGC International.

  • BenchChem Tech Support. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

Sources

Purification of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Purification. You have accessed the knowledge base for Ticket #OX-294: Purification of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid. [1]

I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) for purifying this specific oxamic acid derivative via recrystallization.

🟢 Module 1: Knowledge Base & Solvent Chemistry

The Molecule: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Before attempting purification, you must understand the physicochemical behavior of your target.[1]

  • Structure: An amphoteric molecule containing a basic pyridine ring (weakened by the electron-withdrawing amide) and an acidic carboxylic acid tail.[1]

  • pKa Profile: The carboxylic acid has a pKa

    
     2.5–3.[1]0. The pyridine nitrogen is less basic than the starting material due to the adjacent carbonyl.[1]
    
  • Solubility Challenges: This compound exhibits strong intermolecular hydrogen bonding (Amide N-H

    
     Carbonyl O), leading to a high melting point and poor solubility in non-polar solvents (Hexane, DCM).
    
Recommended Solvent Systems

We have validated the following solvent systems for this class of aminopyridyl-oxamic acids.

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 90:10 to 70:30 Primary Recommendation Excellent recovery; removes inorganic salts.[1]High boiling point of water requires thorough drying.
Methanol 100%High Polarity SamplesGood solubility for "oily" crudes.Lower boiling point limits saturation capacity.
Acetonitrile 100%Removal of Non-PolarsExcellent for removing unreacted amine starting material.Poor solubility for the product if highly crystalline.
Acetic Acid 100%"Last Resort"Dissolves almost anything hot.[1]Very difficult to remove trace solvent; may form solvates.

🔵 Module 2: Standard Operating Procedure (SOP)

Protocol ID: REC-PYR-OX-01 Objective: Obtain >98% purity with <0.5% residual 2-amino-6-methylpyridine.

Phase 1: Preparation & Dissolution
  • Crude Wash (Critical Step): Before recrystallization, suspend your crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g). Sonicate for 5 minutes and filter.

    • Why? The impurity (2-amino-6-methylpyridine) is soluble in DCM; your product (the oxamic acid) is not.[1] This simple wash can boost purity from 80% to 95% instantly.

  • Solvent Addition: Transfer the washed solid to an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 15 mL per gram of solid.

  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
  • Saturation Adjustment:

    • Scenario A (Not Dissolved): If solid remains after 5 minutes at reflux, add Water dropwise through the condenser until the solution clears.

    • Scenario B (Dissolved): If it dissolves immediately, you have too much solvent. Evaporate solvent until the solution becomes slightly cloudy, then add just enough hot Ethanol to clear it.

Phase 2: Filtration & Nucleation[1]
  • Hot Filtration: While at reflux, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities (dust, silica).

  • Controlled Cooling:

    • Allow the flask to cool to room temperature on a cork ring (insulator). Do not place directly on a cold bench.

    • Rate: Target a cooling rate of

      
      .
      
  • Crystallization: Once at room temperature, move the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (

    
    ) . Do not use water for the wash, as it may redissolve the product if the pH is not controlled.[1]
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

🟡 Module 3: Troubleshooting Guide (Q&A)

Ticket #01: "My product is oiling out instead of crystallizing."

Diagnosis: The temperature dropped too quickly, or the solvent polarity is too low (forcing the hydrophobic parts of the molecule to aggregate before the lattice can form). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: If you have a tiny amount of pure material, add it once the solution cools to slightly below boiling.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates micro-nucleation sites.

  • Change Solvent: Add more Ethanol to increase the solubility of the oil phase, preventing phase separation before crystallization.

Ticket #02: "The starting material (2-amino-6-methylpyridine) persists."[1]

Diagnosis: The amine impurity is co-crystallizing.[1] This often happens if the solvent is too acidic or if the volume is too low.[1] Solution:

  • The "Acid Trick": Recrystallize from Ethanol containing 1% Acetic Acid .[1] The amine will form a soluble acetate salt and stay in the mother liquor, while your product (an acid itself) will crystallize out.

  • Alternative: Perform the DCM wash described in Phase 1 of the SOP.[1]

Ticket #03: "My yield is extremely low (<30%)."

Diagnosis: The product is too soluble in the solvent system, or you filtered while the solution was still too warm. Solution:

  • Concentrate: Evaporate 50% of the mother liquor and cool again to harvest a "second crop."

  • Salting Out: If using an Ethanol/Water mix, add solid NaCl to the mother liquor. This increases the ionic strength, forcing the organic acid out of solution.[1]

🟣 Module 4: Visual Workflows

Workflow 1: Purification Logic Tree

Recrystallization_Workflow Start Crude 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid PreWash STEP 1: Suspend in DCM Sonicate & Filter Start->PreWash SolventChoice STEP 2: Dissolve in Hot Ethanol (95%) PreWash->SolventChoice CheckDissolve Did it dissolve? SolventChoice->CheckDissolve AddWater Add Water dropwise (maintain reflux) CheckDissolve->AddWater No HotFilter STEP 3: Hot Filtration (Remove insolubles) CheckDissolve->HotFilter Yes AddWater->HotFilter Cooling STEP 4: Slow Cooling (RT then 0°C) HotFilter->Cooling CheckState State of Matter? Cooling->CheckState Oiling ISSUE: Oiling Out CheckState->Oiling Oily droplets Crystals Crystals Formed CheckState->Crystals Solid ppt ReheatSeed Reheat & Add Seed Crystal or Scratch Glass Oiling->ReheatSeed ReheatSeed->Cooling FilterWash STEP 5: Filter & Wash (Cold Ethanol) Crystals->FilterWash Final Pure Product FilterWash->Final

Figure 1: Decision matrix for the recrystallization process, including intervention steps for "oiling out" phenomena.

Workflow 2: Impurity Management (The "Why" behind the Protocol)

Impurity_Logic Impurity Impurity: 2-Amino-6-methylpyridine Solvent_DCM Solvent: DCM/EtOAc Impurity->Solvent_DCM Soluble (High) Solvent_EtOH Solvent: Ethanol Impurity->Solvent_EtOH Soluble Product Product: Oxamic Acid Derivative Product->Solvent_DCM Insoluble Product->Solvent_EtOH Soluble (Hot) Insoluble (Cold) Action STRATEGY: Pre-wash with DCM removes Impurity. Recrystallize from EtOH purifies Product. Solvent_DCM->Action Solvent_EtOH->Action

Figure 2: Solubility differential map explaining why a DCM pre-wash is effective for removing the specific aminopyridine impurity.

⚪ Module 5: Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO? A: Technically, yes, they will dissolve the compound. However, their high boiling points make them terrible for recrystallization because removing the solvent to induce crystallization often requires high heat (degradation risk) or high vacuum. Stick to Ethanol/Water.

Q: The product turned yellow during heating. Is it decomposing? A: A slight yellowing is common with pyridine derivatives due to trace oxidation or N-oxide formation.[1] If it turns dark brown/black, you are overheating. Ensure your oil bath is not


.

Q: Can I use Acid-Base extraction instead? A: Yes. This is a "Self-Validating" alternative.

  • Dissolve crude in saturated Sodium Bicarbonate (

    
    ) . The product (acid) dissolves; the impurity (amine) does not.
    
  • Filter off the undissolved amine.

  • Acidify the filtrate with HCl to pH 2. The product will precipitate as a white solid.

  • Note: Recrystallization is still recommended after this to remove trapped inorganic salts (NaCl).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Mohrig, J. R., et al. (2014). Laboratory Techniques in Organic Chemistry. W. H. Freeman.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine Compound Summary. National Library of Medicine. (Used for pKa and solubility data of the starting material).

  • Fier, P. S., et al. (2020).[2] Reagents for the Synthesis of 2-Aminopyridine Derivatives. (Context on the synthesis and handling of aminopyridine intermediates).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Compound Identification:

  • IUPAC Name: 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

  • Common Name: N-(6-Methylpyridin-2-yl)oxamic acid

  • Role: Key intermediate in the synthesis of bioactive ligands (e.g., for metal coordination or kinase inhibition).

This guide provides a high-resolution technical comparison of the 1H NMR spectral characteristics of the target compound against its primary synthetic precursor, 2-amino-6-methylpyridine . Distinguishing these two species is the most critical quality control step in production. We also analyze solvent-dependent shifts (DMSO-d₆ vs. CDCl₃) to resolve labile proton ambiguities.

The "Why" Behind the Analysis

The synthesis typically involves reacting 2-amino-6-methylpyridine with oxalyl chloride or diethyl oxalate, followed by hydrolysis. The critical analytical challenge is confirming the formation of the oxamic acid moiety (–NH–CO–COOH). This introduces strong electron-withdrawing effects and hydrogen-bonding opportunities that dramatically alter the aromatic region and introduce distinct downfield signals.

Comparative Analysis: Product vs. Precursor

The most effective way to validate the target structure is by observing the Deshielding Cascade caused by the acylation of the exocyclic amine.

The Shift Logic (Mechanism)

In the precursor (Amine), the amino group (-NH₂) is an electron-donating group (EDG) via resonance, shielding the ortho (H3) and para (H5) protons. In the product (Oxamic Acid), the nitrogen lone pair is withdrawn into the carbonyl system. The group becomes an amide, which is less donating/weakly withdrawing. Furthermore, the carbonyl anisotropy specifically deshields the adjacent H3 proton.

Spectral Data Comparison Table
Proton EnvironmentPrecursor: 2-Amino-6-methylpyridine (CDCl₃) [1]Target: N-(6-Me-Py)oxamic acid (DMSO-d₆) [2,3]Shift Change (Δδ) Analysis Note
Methyl (-CH₃) 2.36 ppm (s)2.45 – 2.55 ppm (s) +0.1 – 0.2Slight deshielding due to overall ring electron deficiency.
Ring H5 (adj. to Me) ~6.50 ppm (d)7.05 – 7.15 ppm (d) +0.6Loss of resonance donation from amine.
Ring H3 (adj. to N) ~6.30 ppm (d)7.90 – 8.10 ppm (d) +1.7 (Critical) Diagnostic Peak: Heavily deshielded by the amide carbonyl anisotropy.
Ring H4 (Meta) ~7.30 ppm (t)7.70 – 7.85 ppm (t) +0.5General ring deactivation.
Amine/Amide (-NH) ~4.60 ppm (br s, 2H)10.50 – 11.20 ppm (s, 1H) +6.0 Transformation from amine to amide; often H-bonded.
Carboxylic Acid (-OH) Absent13.00 – 14.50 ppm (br s) N/AValidation Peak: Extremely broad; disappears with D₂O shake.

(Note: s=singlet, d=doublet, t=triplet, br=broad. Coupling constants J ≈ 7.5–8.0 Hz for H3/H4/H5 interactions.)

Visualization of Structural Logic

NMR_Logic Precursor Precursor: 2-Amino-6-methylpyridine Reaction Reaction: + Oxalyl Chloride + Hydrolysis Precursor->Reaction Acylation Product Product: N-(6-Me-Py)oxamic acid Reaction->Product Formation H3_Shift H3 Proton Shift: 6.3 -> 8.0 ppm (Anisotropy Effect) Product->H3_Shift Diagnostic 1 New_Signals New Signals: -NH (10.5 ppm) -COOH (13.5 ppm) Product->New_Signals Diagnostic 2

Figure 1: The transformation workflow highlighting the two primary diagnostic changes in the NMR spectrum.

Solvent Selection Guide: DMSO-d₆ vs. CDCl₃

Choosing the correct solvent is not merely about solubility; it dictates whether you can observe the critical acid and amide protons.

Chloroform-d (CDCl₃)
  • Performance: Poor for this specific application.

  • Why: The target compound contains a polar carboxylic acid and a rigid amide. It often exhibits poor solubility in CDCl₃, leading to:

    • Broad, undefined peaks.[1]

    • Complete loss of the -COOH signal due to exchange or aggregation.

    • Amide -NH signal shifting unpredictably based on concentration (intermolecular H-bonding).

DMSO-d₆ (Recommended)
  • Performance: Excellent .

  • Why:

    • Solubility: Dissolves the polar oxamic acid moiety effectively.

    • Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the -NH and -COOH protons. This slows down their exchange rate, making them appear as distinct (though broad) singlets.

    • Separation: Provides a clear window between 10–14 ppm for the labile protons, free from aromatic overlap.

Detailed Experimental Protocol

To ensure reproducibility and avoid artifacts (such as water suppression masking the amide peak), follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid. (Ensure the sample is free of residual oxalyl chloride or HCl, which will shift labile protons).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule from a fresh box to minimize water content. Water in DMSO appears at ~3.33 ppm but can broaden the -NH/-OH signals via exchange.

  • Mixing: Sonicate for 30 seconds. Do not heat excessively, as this increases proton exchange rates.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (64 recommended to see the broad -COOH peak clearly).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The -COOH proton has a long T1 relaxation time. A short D1 will saturate this signal, making it disappear or appear artificially small integral-wise.

  • Spectral Width: -2 ppm to 16 ppm (Ensure the window captures the acid peak).

Step 3: Processing & Validation
  • Phasing: Manual phasing is required. Automatic phasing often fails on the broad -COOH peak, distorting the baseline.

  • Integration:

    • Calibrate the Methyl singlet (2.45 ppm) to 3.00.

    • Check the aromatic region: Sum should be 3.00.

    • Check the Amide NH: Should be ~1.00 (broad).

    • Check the Acid OH: Should be ~1.00 (very broad).

Troubleshooting Flowchart

Troubleshooting Start Spectrum Acquired Check_OH Is -COOH peak (13-14 ppm) visible? Start->Check_OH Good Pass: Structure Confirmed Check_OH->Good Yes Issue_Dry Sample Wet? Water exchange broadening signal. Check_OH->Issue_Dry No (Broad/Missing) Issue_D1 Relaxation Delay too short? Signal saturation. Check_OH->Issue_D1 No (Low Integral) Action_Dry Action: Dry sample in vacuum oven. Use fresh DMSO ampoule. Issue_Dry->Action_Dry Action_D1 Action: Increase D1 to 5s. Increase Scans. Issue_D1->Action_D1

Figure 2: Troubleshooting logic for missing or distorted carboxylic acid signals.

References

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives. (Supplementary Information). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid (Isomer Data). Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid. Chiang Mai Journal of Science. Retrieved from [Link]

Sources

Comparison Guide: IR Spectroscopy of Oxamic Acid Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectral characteristics of oxamic acid, focusing on the critical carbonyl (


) stretching vibrations.[1] It is designed for researchers in medicinal chemistry and structural biology, particularly those investigating oxamic acid derivatives as lactate dehydrogenase (LDH) inhibitors.

Executive Summary: The Structural Context

Oxamic acid (


) represents a unique structural hybrid between oxalic acid  and oxamide . As a bio-isostere of pyruvate, it acts as a competitive inhibitor of lactate dehydrogenase (LDH), making its structural characterization critical in drug discovery.

In the solid state, oxamic acid forms a complex hydrogen-bonded network. Unlike simple carboxylic acids or amides, the proximity of the two carbonyl groups (


-dicarbonyl system) leads to vibrational coupling and distinct spectral shifts. This guide isolates these bands to allow for precise identification and differentiation from metabolic byproducts like oxalates.

Spectral Analysis: The Carbonyl Region (1800–1500 )

The infrared spectrum of oxamic acid is dominated by two distinct carbonyl environments: the carboxylic acid carbonyl and the amide carbonyl . In the solid state (KBr pellet), these bands are shifted due to strong intermolecular hydrogen bonding.

Detailed Band Assignment
Vibrational ModeWavenumber (

)
IntensityDescription & Structural Insight
Acid

Stretch
1730 – 1690 StrongThe carboxylic acid carbonyl.[2] It appears at a higher frequency than the amide carbonyl but is lowered from typical monomeric acid values (~1760

) due to dimerization and conjugation with the adjacent amide group.
Amide I (

Stretch)
1680 – 1650 Very StrongThe amide carbonyl stretch.[1] This band is characteristically broad and intense.[3] It overlaps significantly with the acid signal but is generally centered at a lower frequency due to resonance delocalization of the nitrogen lone pair.
Amide II (

Bend)
1620 – 1590 MediumA mixed mode involving

in-plane bending and

stretching. This band confirms the presence of the primary amide moiety, distinguishing oxamic acid from pure oxalic acid.

Stretch (Acid)
3300 – 2500 BroadA wide, diffuse envelope typical of carboxylic acid dimers, often superimposed with

or

features.

Stretch
3450 – 3150 Medium/SharpTwo distinct bands (asymmetric and symmetric) typical of a primary amide (

), often appearing as "spikes" on top of the broad

envelope.

Technical Note: In solution (e.g., DMSO or


), these bands may shift to higher frequencies (Acid 

~1750

) as hydrogen bond networks are disrupted.

Comparative Analysis: Oxamic Acid vs. Analogs

To validate the synthesis or purity of oxamic acid, it must be differentiated from its precursors and analogs. The table below highlights the spectral "fingerprints" of these related compounds.

FeatureOxalic Acid (

)
Oxamic Acid (

)
Oxamide (

)
Symmetry

(Centrosymmetric)

(Planar)

(Centrosymmetric)
Carbonyl Band(s) Single broad band ~1690–1710

(Modes coupled)
Two distinct regions : Acid (~1720) & Amide (~1660)Single Amide I band ~1660–1670

Amide II Band Absent Present (~1600

)
Present (~1610

)
Hydroxyl (

)
Very broad (3400–2500

)
Broad (3300–2500

)
Absent
Amino (

)
Absent Doublet (3400/3200

)
Doublet (3370/3180

)
Differentiation Logic
  • Vs. Oxalic Acid: Look for the Amide II band at ~1600

    
     and the N-H stretching doublet . Oxalic acid lacks these nitrogen-associated vibrations.
    
  • Vs. Oxamide: Look for the Acid C=O shoulder >1700

    
     and the broad O-H stretch . Oxamide is spectrally cleaner in the 3000+ 
    
    
    
    region (sharp N-H only) and lacks the high-frequency acid carbonyl.

Experimental Protocol: Solid-State Analysis (KBr Pellet)

Oxamic acid is a high-melting solid. Direct analysis via ATR (Attenuated Total Reflectance) is possible but often yields lower resolution for the fine splitting of carbonyl bands compared to transmission KBr pellets.

Protocol: High-Resolution KBr Disc Preparation
  • Reagent Prep : Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which interferes with the

    
     region).
    
  • Ratio : Mix 1.5 mg of Oxamic Acid with 200 mg of KBr (approx. 0.7% w/w).

    • Why? Higher concentrations lead to "bottoming out" (0% transmission) of the intense carbonyl bands, obscuring the split between Acid and Amide modes.

  • Grinding : Grind the mixture in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved.

    • Critical Step: Particle size must be smaller than the IR wavelength (<2

      
      ) to prevent Christiansen scattering, which causes a sloping baseline.
      
  • Pressing : Transfer to a 13mm die. Apply vacuum for 1 minute (to remove air), then compress at 8–10 tons for 2 minutes.

  • Validation : The resulting pellet should be transparent (glass-like). If cloudy (white), the particle size is too large or moisture is present.

Structural Visualization & Logic Flow

The following diagram illustrates the vibrational coupling and the decision logic for identifying oxamic acid in a mixture.

OxamicID Sample Unknown Sample (Crystalline Solid) Region1 Check 1800-1500 cm⁻¹ (Carbonyl Region) Sample->Region1 SingleBand Single Broad Band ~1690 cm⁻¹ Region1->SingleBand Symmetric SplitBand Split/Shoulder Bands ~1720 & ~1660 cm⁻¹ Region1->SplitBand Asymmetric CheckOH Check 3500-2500 cm⁻¹ SingleBand->CheckOH SplitBand->CheckOH ResultOxalic ID: Oxalic Acid (No Amide II) CheckOH->ResultOxalic Broad O-H Present No N-H ResultOxamide ID: Oxamide (No O-H Stretch) CheckOH->ResultOxamide Sharp N-H Only No O-H ResultOxamic ID: Oxamic Acid (Contains Acid + Amide) CheckOH->ResultOxamic Broad O-H + Sharp N-H

Caption: Decision logic for distinguishing oxamic acid from its metabolic analogs using IR spectral features.

References

  • Wallace, F., & Wagner, E. (1978).[4] Infrared and far-infrared spectra of solid oxamic acid, deutero-oxamic acid and their salts. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(12), 1143-1149. Link

  • Katon, J. E., & Ray, W. (1981). Nature of the Carbonyl Stretching Modes in -Dicarbonyl Compounds—The Pyruvate Series. Journal of Molecular Structure.
  • Spectral Database for Organic Compounds (SDBS) . Oxalic Acid & Oxamide IR Spectra. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Link

  • Yang, L., et al. (2000).[5] The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography.[5] Journal of Pharmaceutical and Biomedical Analysis, 22(3), 487-493.[5] Link

Sources

Reference Standard Characterization for Piroxicam Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Strategic Decision

In pharmaceutical development, the integrity of impurity profiling data is entirely dependent on the quality of the reference standards used. For Piroxicam , a non-steroidal anti-inflammatory drug (NSAID) with a well-documented degradation profile involving hydrolytic cleavage, the choice of reference standard strategy—Pharmacopoeial Primary , Certified Secondary , or In-House Working Standard —dictates both the cost-efficiency and the regulatory robustness of the analytical lifecycle.

This guide objectively compares these strategies and provides a technical deep-dive into characterizing in-house standards using Quantitative NMR (qNMR) versus the traditional Mass Balance approach.

Comparative Matrix: Reference Standard Types
FeaturePharmacopoeial Primary (USP/EP) Certified Secondary (Commercial) In-House Working Standard
Traceability Absolute (Statutory Authority)Traceable to Primary (CoA provided)Traceable to Primary via In-House Qual.
Cost High (

$)
Moderate (

)
Low ($) (After initial characterization)
Availability Variable (Backorders common)HighHigh (Bulk synthesis/purification)
Purity Uncertainty Zero (By definition)Low (< 1.0%)Method Dependent (qNMR vs. HPLC)
Best Use Case Dispute resolution, Final ReleaseRoutine QC, Stability StudiesEarly Development, High-Throughput Screening

The Target: Piroxicam Impurity Landscape

Piroxicam is susceptible to hydrolytic degradation, particularly under acidic conditions. The profiling effort must focus on separating the parent peak from its key cleavage products: 2-aminopyridine (Impurity A) and the benzothiazine nucleus (Impurity C) .

Key Impurities Table
Impurity NameCommon NameCAS RegistryRisk ProfileStructure Description
Impurity A 2-Aminopyridine504-29-0Genotoxic (High Alert)Cleavage product; Pyridine ring.
Impurity B Desmethyl Piroxicam65897-46-3Process ImpurityBenzothiazine ring lacking N-methyl group.
Impurity C Despyridyl Piroxicam24683-25-8Degradation ProductBenzothiazine carboxylic acid derivative (Amide hydrolysis).
Visualization: Piroxicam Degradation Pathway

The following diagram illustrates the primary acid hydrolysis pathway that necessitates rigorous profiling.

PiroxicamDegradation Figure 1: Primary Hydrolytic Degradation Pathway of Piroxicam Piroxicam Piroxicam (Parent API) Acid Acid Hydrolysis (H+ / H2O) Piroxicam->Acid ImpA Impurity A (2-Aminopyridine) [Genotoxic Risk] Acid->ImpA Cleavage of Amide Bond ImpC Impurity C (Despyridyl Piroxicam) [Benzothiazine Core] Acid->ImpC Retains Sulfonamide Core

Figure 1: The acid-catalyzed hydrolysis of Piroxicam yields Impurity A and Impurity C, requiring specific separation capability in the reference standard.

Technical Deep Dive: Characterization Methodologies

When establishing an In-House Working Standard , you must assign a purity value with high confidence. Two primary methodologies exist: the traditional Mass Balance approach and the modern qNMR approach.

Method A: The Traditional Mass Balance Approach

This method is the "Gold Standard" for primary reference material generation but is resource-intensive. It assumes that purity is what remains after subtracting all impurities.

Equation:

graphic Purity
100
\text{Purity}graphic Purity}}{100}
  • Components:

    • HPLC-UV: Determines organic impurities (Area %). Limitation: Requires Relative Response Factors (RRF) for accuracy; assumes all impurities elute and absorb UV.

    • TGA / KF: Determines volatiles (solvents/water).

    • ROI (Residue on Ignition): Determines inorganic content (sulfated ash).

Method B: The Advanced qNMR Approach (Recommended)

Quantitative NMR (qNMR) is a primary ratio method. It measures the analyte directly against an internal standard (IS) of known purity.[1] It does not require RRFs or the detection of every single impurity.

Equation:



  • Where:

    
    =Integral area, 
    
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[2]
Comparison: Mass Balance vs. qNMR for Piroxicam
ParameterMass Balance (HPLC + TGA + ROI)qNMR (1H)
Speed Slow (2-3 days for full suite)Fast (1-2 hours)
Sample Required High (> 100 mg for TGA/ROI)Low (< 20 mg)
Traceability Dependent on multiple instrumentsDirect link to NIST-traceable IS
Bias Risk High (if impurities have low UV response)Low (Nuclei response is uniform)
Suitability Best for final API releaseBest for Impurity Standards & Working Stds

Experimental Protocol: Qualification of In-House Impurity Standard via qNMR

This protocol describes the characterization of a synthesized batch of Piroxicam Impurity C (Despyridyl Piroxicam) to be used as a quantitative reference standard.

Phase 1: System & Material Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer. Probe temperature controlled at 298 K.[2]

  • Solvent: DMSO-d6 (Provides excellent solubility for Piroxicam and impurities).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from Piroxicam's aromatic region (7.0 - 8.5 ppm) and methyl signals.

Phase 2: Sample Preparation (Gravimetric Precision)
  • Crucial Step: Use a micro-balance (readability 0.001 mg or better).

  • Weigh approx. 10 mg of the Piroxicam Impurity C candidate (

    
    ) into a vial.
    
  • Weigh approx. 5 mg of Maleic Acid IS (

    
    ) into the same vial.
    
  • Add 0.6 mL DMSO-d6 and vortex until fully dissolved.

  • Transfer to a high-quality 5mm NMR tube.

Phase 3: Acquisition Parameters (The "q" in qNMR)

To ensure quantitative accuracy (uncertainty < 1%), standard qualitative parameters must be modified:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 30 seconds .

    • Scientific Logic:[3] D1 must be

      
       (Longest longitudinal relaxation time). Piroxicam aromatic protons typically have 
      
      
      
      s. A 30s delay ensures >99.9% magnetization recovery.
  • Scans (NS): 16 or 32 (Sufficient S/N ratio > 300:1).

  • Spectral Width: 20 ppm (To capture all signals and baseline).

Phase 4: Processing & Calculation
  • Phasing: Manual phasing is required (Automatic phasing is often insufficient for quantitative integration).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Integrate the Maleic Acid singlet (6.3 ppm) and a distinct, non-overlapping aromatic proton from Impurity C (e.g., doublet at ~8.1 ppm).

  • Calculation: Apply the qNMR equation derived in Section 3.

Workflow Visualization

The following workflow outlines the decision logic and execution path for establishing a valid reference standard system.

RefStdWorkflow Figure 2: Decision Matrix and Workflow for Reference Standard Qualification Start Need Reference Standard for Piroxicam Impurity Profiling Decision Is the Standard for Regulatory Filing / Dispute? Start->Decision Primary Purchase USP/EP Primary Standard Decision->Primary Yes (High Risk) InHouse Synthesize/Purify In-House Material Decision->InHouse No (Routine Use) Release Release as Qualified Working Standard Primary->Release Use Directly Charac Characterization Phase InHouse->Charac MethodChoice Select Method Charac->MethodChoice MassBal Mass Balance (HPLC + TGA + ROI) MethodChoice->MassBal High Sample Vol Available qNMR qNMR (1H NMR + Internal Std) MethodChoice->qNMR Speed & Accuracy Preferred Validation Cross-Validation (Optional: Check qNMR vs HPLC) MassBal->Validation qNMR->Validation Validation->Release

Figure 2: Strategic workflow for selecting and characterizing reference standards based on regulatory risk and available resources.

References

  • United States Pharmacopeia (USP). USP Monograph: Piroxicam.[4] USP-NF.[5] Link

  • European Pharmacopoeia (Ph. Eur.). Piroxicam Monograph 0944. EDQM. Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Singh, S., et al. "Determining and reporting purity of organic molecules: Why qNMR." Magnetic Resonance in Chemistry, 2012.[6]

  • Modhave, D. T., et al. "Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam." Analytical Methods, 2011.

  • Barary, M. H., et al. "Spectrofluorimetric determination of 2-aminopyridine as a potential impurity in piroxicam." Journal of Pharmaceutical and Biomedical Analysis, 2004.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Chemical Profile

Understanding the chemical's reactivity and toxicity is the foundation of safe disposal. While comprehensive toxicological data for 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is not widely available, a robust safety profile can be constructed by analyzing its structural components: a 6-methylpyridine amine and an oxoacetic acid moiety.[1]

  • Pyridine Core: Pyridine and its derivatives are often classified as hazardous substances.[2][3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4] A key concern is the generation of toxic nitrogen oxides (NOx) upon thermal decomposition.[1][5]

  • Oxoacetic Acid Moiety: This functional group, also known as glyoxylic acid, imparts acidic and potentially corrosive properties.[6] It can cause irritation or burns to the skin, eyes, and respiratory tract.[6]

  • Overall Profile: The compound should be handled as a solid that is potentially harmful, an irritant to skin and eyes, and environmentally hazardous.[1][7] It is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids.[1] Due to its low soil adsorption potential, release into drains or the environment must be strictly avoided to prevent contamination of ground and surface water.[8]

Property Information Source
Appearance Solid (Assumed)N/A
Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong oxidizing reagents, Strong acids.[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx).[1][5]
Known Hazards May be harmful if inhaled. Potential for skin and eye irritation. Weakness and convulsions are possible signs of exposure.[1][7][9]

Personal Protective Equipment (PPE) and Safe Handling

A proactive approach to safety is critical. The following PPE is mandatory when handling 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid in any form.

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.Protects against accidental splashes of solutions or contact with airborne dust particles.[1]
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.Prevents dermal absorption, which is a potential route of exposure for pyridine derivatives.[4][10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved N95 (US) or P1 (EU) dust mask if weighing or transferring powder where dust may be generated.Minimizes inhalation of the solid compound.[1]

Core Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring), use a chemical fume hood.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Avoidance: Avoid contact with skin and eyes and prevent dust formation and inhalation.[1]

Waste Management and Disposal Workflow

Proper segregation, containment, and labeling of chemical waste are not just regulatory requirements but are essential for the safety of all laboratory and waste management personnel. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[13]

Step 1: Waste Segregation

Properly segregating waste at the point of generation is the most critical step.

  • Solid Chemical Waste: This stream includes expired pure compounds, residues from reaction vessels, and any material grossly contaminated with the solid chemical (e.g., weighing paper, contaminated paper towels from a spill).

  • Aqueous Chemical Waste: This includes all dilute solutions containing the compound. Do not neutralize the waste unless it is part of a validated and approved laboratory procedure. Given the complex organic nature of the molecule, it is safer to dispose of it as hazardous aqueous waste.[14]

  • Contaminated Sharps: Needles, razor blades, or broken glass contaminated with the compound must be collected in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[15]

  • Empty Containers: Containers that once held the compound must be decontaminated before disposal.[15]

Step 2: Containerization and Labeling
  • Containers: Use chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys are suitable for both solid and aqueous waste streams.[14]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid" and any other constituents in the waste stream.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Disposal Procedure
  • Collect Waste: Collect the segregated waste streams in their appropriately labeled containers.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must have secondary containment to capture any potential leaks.[14] Ensure incompatible waste streams are segregated.[14]

  • Arrange Pickup: Once the container is nearly full (no more than 3/4 full) or has been accumulating for 60 days, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14][16]

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Disposal Pathway cluster_3 Final Disposition A 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid Waste B Solid Residue A->B C Aqueous Solution A->C D Contaminated Sharps A->D E Empty Container A->E F Label & Seal in Solid Waste Container B->F G Label & Collect in Aqueous Waste Carboy C->G H Place in Chemically Contaminated Sharps Bin D->H I Decontaminate (Triple Rinse) E->I J EHS Pickup F->J G->J H->J K Dispose as Clean Glassware I->K

Caption: Waste Disposal Decision Workflow.

Decontamination and Spill Management

Decontamination of Glassware and Surfaces

Proper decontamination protects subsequent users and ensures the integrity of future experiments.

  • Initial Rinse: Rinse the glassware or surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the organic residue. Collect this initial rinsate as hazardous aqueous waste.[15]

  • Wash: Wash the item thoroughly with a laboratory detergent (e.g., Alconox® or Liquinox®) and warm water.[17]

  • Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[17]

  • Dry: Allow items to air dry completely or place them in a drying oven.

Spill Management Protocol

In the event of a spill, remain calm and follow these procedures.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large, involves other hazardous materials, or you feel unable to handle it safely, evacuate the area and contact your institution's EHS emergency line.

  • For Small, Contained Spills (Solid):

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles).

    • Gently cover the spill with an absorbent material like vermiculite, dry sand, or a chemical spill pad to prevent the powder from becoming airborne.[1][3]

    • Carefully sweep the material into a dustpan.[1] Do not dry sweep , as this can create dust. If necessary, lightly moisten the absorbent material to minimize dust generation.

    • Place the collected material into a labeled hazardous waste container.

    • Decontaminate the spill area using the procedure described above, collecting all cleaning materials as solid hazardous waste.

G A Spill Occurs B Alert Personnel & Secure Area A->B C Don PPE B->C D Cover Spill with Inert Absorbent C->D E Gently Sweep into Dustpan D->E F Transfer to Labeled Hazardous Waste Container E->F G Decontaminate Area (Wash & Rinse) F->G H Dispose of all Cleanup Materials as Solid Hazardous Waste G->H I Wash Hands H->I

Caption: Small Spill Cleanup Workflow.

References

  • Safety Data Sheet. (n.d.). UFA028.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • Labbox Export. (n.d.). Safety Data Sheet: UN1282 Pyridine.
  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis.
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